4-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C25H25FN4O3 and its molecular weight is 448.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one is a notable derivative within the class of 1,3,4-oxadiazole compounds. This article will explore its biological activity, particularly focusing on its antimicrobial properties and potential therapeutic applications.
1,3,4-Oxadiazoles are a class of heterocyclic compounds that have gained attention due to their diverse biological activities. These include antimicrobial, anti-inflammatory, and anticancer effects. The presence of various substituents can significantly influence their pharmacological properties.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that enhance its interaction with biological targets. The presence of the 4-fluorophenyl moiety is particularly noteworthy as fluorine substitution often improves the lipophilicity and metabolic stability of drugs.
Antimicrobial Properties
Research indicates that derivatives containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that oxadiazole derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria. Compounds similar to the one have demonstrated potent activity against strains such as Staphylococcus aureus and Escherichia coli .
- Antitubercular Activity : A series of studies focused on the antitubercular effects of oxadiazole derivatives have reported promising results. For example, compounds with piperidine moieties showed enhanced activity against Mycobacterium tuberculosis, suggesting that modifications in structure can lead to improved efficacy .
Case Studies
- Dhumal et al. (2016) : This study highlighted the effectiveness of various oxadiazole derivatives against Mycobacterium bovis BCG. The most active compounds were found to disrupt fatty acid biosynthesis by inhibiting the InhA enzyme, crucial for mycolic acid synthesis .
- Desai et al. (2016) : This research evaluated pyridine-based oxadiazole hybrids for their antimicrobial properties. Compounds containing piperidine structures exhibited superior antibacterial activity compared to standard drugs like gentamicin .
Structure-Activity Relationship (SAR)
The biological activity of 1,3,4-oxadiazole derivatives is heavily influenced by their structural components:
- Substituents : The position and type of substituents on the aromatic rings significantly affect potency. Para-substituted groups tend to enhance activity more than ortho or meta substitutions.
- Heterocyclic Rings : Incorporating additional heterocycles such as pyridine or thiazole can further increase antimicrobial efficacy .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
4-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O3/c1-16-2-8-21(9-3-16)30-15-19(14-22(30)31)25(32)29-12-10-18(11-13-29)24-28-27-23(33-24)17-4-6-20(26)7-5-17/h2-9,18-19H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTKEVWWXGMSLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C4=NN=C(O4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。